

# Introduction: The Significance of (R)-Tetrahydro-2H-pyran-3-ol in Modern Chemistry

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## Compound of Interest

Compound Name: (R)-Tetrahydro-2H-pyran-3-OL

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The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its conformational stability and ability to engage in hydrogen bonding.[1] Within this class of compounds, chiral-substituted THPs are of paramount importance as they allow for the precise three-dimensional positioning of functional groups, a critical factor in designing selective and potent therapeutic agents.[2] **(R)-Tetrahydro-2H-pyran-3-ol**, with its defined stereocenter, represents a versatile and valuable chiral building block. Its strategic placement of a secondary alcohol on the stable six-membered ether ring makes it a key intermediate in the synthesis of complex molecules, including herbicides and corticotropin-releasing factor type 1 (CRF1) receptor antagonists.[3][4][5]

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of **(R)-Tetrahydro-2H-pyran-3-ol**, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, spectroscopic signature, and synthetic utility, grounded in authoritative references to ensure scientific integrity.

## Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical entity is the first step in its effective application. **(R)-Tetrahydro-2H-pyran-3-ol** is a colorless liquid at room temperature, and its key identifiers and properties are summarized below.[4][6]

## Data Presentation: Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	(3R)-oxan-3-ol	[6]
CAS Number	100937-76-6	[6]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub>	[6][7]
Molecular Weight	102.13 g/mol	[6]
Appearance	Colorless liquid	[4]
Density	1.081 g/cm <sup>3</sup>	[4]
Boiling Point	189.4 °C at 760 mmHg	[4]
Flash Point	84.8 °C	[4]
Purity	Typically ≥95%	[6]
Canonical SMILES	<chem>O[C@@H]1CCCCOC1</chem>	[6]
InChI Key	BHDLTOUYJMTTMM-RXMQYKEDSA-N	[6]

## Section 2: Spectroscopic Signature for Structural Verification

Accurate structural confirmation is non-negotiable in synthesis and drug development. The spectroscopic profile of **(R)-Tetrahydro-2H-pyran-3-ol** provides a definitive fingerprint for its identification.

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring. The proton on the carbon bearing the hydroxyl group (C3) would appear as a multiplet, with its chemical shift influenced by the solvent and concentration. The protons on C2 and C6, being adjacent to the ring oxygen, would be deshielded and appear at a lower field compared to the protons on C4 and C5.
- <sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the molecule. The carbon attached to the hydroxyl

group (C3) will be found in the typical range for a secondary alcohol (approx. 60-70 ppm), while the carbons adjacent to the ether oxygen (C2 and C6) will also be shifted downfield.

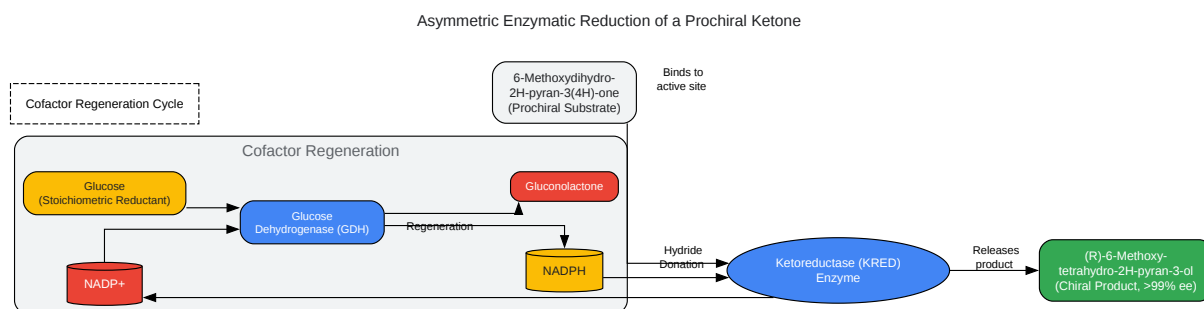
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$ , characteristic of the O-H stretching vibration of the alcohol functional group. A strong C-O stretching vibration will also be present around 1050-1150  $\text{cm}^{-1}$ .
- Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak ( $M^+$ ) at  $m/z = 102$ . The fragmentation pattern would likely involve the loss of water ( $M-18$ ) and other characteristic cleavages of the tetrahydropyran ring.[\[8\]](#)[\[9\]](#)

## Section 3: Enantioselective Synthesis Pathways

The utility of **(R)-Tetrahydro-2H-pyran-3-ol** is intrinsically linked to its stereochemical purity. While racemic synthesis via hydroboration-oxidation of 3,4-dihydro-2H-pyran is a common method for the mixture, enantioselective strategies are required to produce the desired (R)-enantiomer.[\[3\]](#) A highly effective and increasingly adopted strategy is the asymmetric enzymatic reduction of a prochiral ketone precursor.[\[2\]](#)

This biocatalytic approach offers superb enantioselectivity (>99% ee) and high yields under mild, environmentally benign conditions.[\[2\]](#) The process typically employs a ketoreductase (KRED) enzyme, which uses a nicotinamide cofactor (NADPH) as a hydride source to stereoselectively reduce the ketone. To make the process economically viable, a cofactor regeneration system, often using glucose dehydrogenase (GDH) and glucose, is run in parallel.[\[2\]](#)

## Mandatory Visualization: Asymmetric Enzymatic Reduction Workflow



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Caption: Workflow for asymmetric enzymatic synthesis of a chiral 3-hydroxytetrahydropyran.

## Experimental Protocol: Asymmetric Enzymatic Reduction

The following protocol is based on a well-established procedure for a structurally analogous substrate and serves as a robust template.[2]

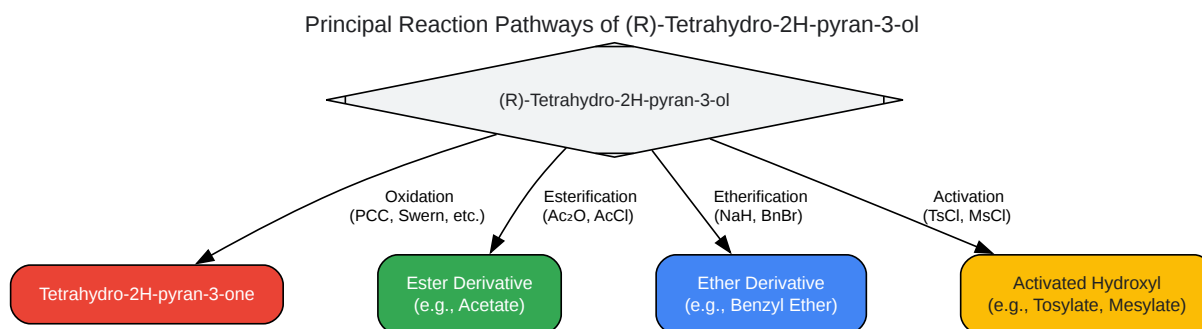
- **Biocatalyst Preparation:** Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).
- **Reagent Addition:** To the buffer, add the prochiral ketone substrate (e.g., 6-methoxydihydro-2H-pyran-3(4H)-one), D-glucose (as the ultimate reductant), and NADP<sup>+</sup>.
- **Enzyme Introduction:** Add the ketoreductase (KRED) and glucose dehydrogenase (GDH) enzymes. The enzyme loading is typically determined through initial screening experiments to optimize reaction rate and efficiency.

- **Reaction Conditions:** Maintain the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by a suitable analytical method, such as chiral HPLC or GC, to determine substrate conversion and enantiomeric excess (ee) of the product.
- **Work-up and Purification:** Once the reaction reaches completion (typically >99% conversion), quench the reaction by adding a water-miscible organic solvent like acetonitrile to precipitate the enzymes. Centrifuge the mixture to remove the precipitated protein.
- **Extraction:** Extract the aqueous supernatant with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
- **Isolation:** Combine the organic layers, dry over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude chiral alcohol.
- **Purification:** If necessary, purify the product further using flash column chromatography on silica gel to afford the **(R)-Tetrahydro-2H-pyran-3-ol** derivative with high chemical and enantiomeric purity.

## Section 4: Chemical Reactivity and Synthetic Applications

The synthetic versatility of **(R)-Tetrahydro-2H-pyran-3-ol** stems from the reactivity of its secondary hydroxyl group. This functional group can readily participate in a variety of standard organic transformations, making it a valuable handle for molecular elaboration.

### Mandatory Visualization: Key Reaction Pathways



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Caption: Common transformations of the 3-hydroxyl group on the tetrahydropyran scaffold.

- **Oxidation:** The secondary alcohol can be oxidized to the corresponding ketone, tetrahydro-2H-pyran-3-one, using a variety of standard oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This ketone is itself a useful intermediate for further C-C bond-forming reactions.<sup>[10]</sup>
- **Esterification:** Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily converts the alcohol to its corresponding ester. This is often used as a protecting group strategy or to introduce specific functionalities.
- **Etherification:** Under basic conditions (e.g., using sodium hydride), the alcohol can be deprotonated to form an alkoxide, which can then be alkylated with alkyl halides (e.g., benzyl bromide, methyl iodide) to form ethers. This is another common protecting group strategy (e.g., as a benzyl ether) or a method to build more complex structures.
- **Activation and Nucleophilic Substitution:** The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activated intermediate is then susceptible to nucleophilic substitution ( $S_N2$ ), typically with inversion of configuration at the chiral center, allowing for the stereocontrolled introduction of a wide range of nucleophiles (e.g., azides, cyanides, halides).

The tetrahydropyran scaffold derived from this building block is a key component in numerous biologically active molecules, demonstrating its importance in the development of novel therapeutics.[\[1\]](#)[\[11\]](#)[\[12\]](#)

## Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

- **Handling:** Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[6\]](#) Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[\[13\]](#)[\[14\]](#) Avoid contact with skin and eyes.[\[6\]](#)
- **Storage:** Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[\[13\]](#) It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[\[13\]](#)
- **Hazards:** **(R)-Tetrahydro-2H-pyran-3-ol** is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[6\]](#) Standard precautionary measures should be followed, such as washing hands thoroughly after handling and avoiding breathing vapors.[\[6\]](#)[\[14\]](#)

## Conclusion

**(R)-Tetrahydro-2H-pyran-3-ol** is a chiral building block of significant value, bridging the gap between simple starting materials and complex, high-value molecules. Its well-defined stereochemistry, stable heterocyclic core, and synthetically versatile hydroxyl group make it an indispensable tool for medicinal chemists and synthesis experts. The advent of robust enantioselective synthetic methods, particularly enzymatic reductions, has made this reagent more accessible, paving the way for its broader application in the discovery and development of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its properties, as detailed in this guide, is essential for unlocking its full synthetic potential.

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